molecular formula C11H13N5O2 B11072479 5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamide

5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamide

Cat. No.: B11072479
M. Wt: 247.25 g/mol
InChI Key: LNOIXAGBKNMAAM-UHFFFAOYSA-N
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Description

5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamide is a compound belonging to the family of 5-aminopyrazole derivatives. These compounds are known for their bioactive properties and find applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamide involves multiple steps. One common method includes the reaction of 4-methoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazole derivative. The reaction conditions typically involve refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-tubercular, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like enoyl acyl carrier protein reductase, which is crucial for the survival of Mycobacterium tuberculosis. The compound’s anti-inflammatory activity is attributed to its ability to modulate interleukin-6 (IL-6) pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research .

Properties

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

5-amino-3-(4-methoxyanilino)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C11H13N5O2/c1-18-7-4-2-6(3-5-7)14-11-8(10(13)17)9(12)15-16-11/h2-5H,1H3,(H2,13,17)(H4,12,14,15,16)

InChI Key

LNOIXAGBKNMAAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NNC(=C2C(=O)N)N

Origin of Product

United States

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